molecular formula C4H4ClN3O2 B1275856 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid CAS No. 351990-69-7

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid

Cat. No.: B1275856
CAS No.: 351990-69-7
M. Wt: 161.55 g/mol
InChI Key: MWZRQELJATZCTO-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-1H-pyrazole-5-carboxylic acid (CAS: 351990-69-7) is a pyrazole derivative featuring a carboxylic acid group at position 5, an amino group at position 3, and a chlorine atom at position 4 of the pyrazole ring. This compound is a versatile building block in medicinal chemistry and materials science due to its multifunctional structure, which enables diverse chemical modifications. Its molecular formula is inferred as C₄H₄ClN₃O₂, with a molecular weight of approximately 161.55 g/mol . The compound is commercially available but requires specialized handling due to its reactive functional groups .

Properties

IUPAC Name

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,9,10)(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZRQELJATZCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402708
Record name 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351990-69-7
Record name 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitropyrazole with hydrazine hydrate, followed by reduction and subsequent carboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes nitration, reduction, and carboxylation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acids exhibit significant structural diversity, with variations in substituent type, position, and electronic properties influencing their physicochemical and biological profiles. Below is a detailed comparison of 3-amino-4-chloro-1H-pyrazole-5-carboxylic acid with structurally related compounds.

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound NH₂ (3), Cl (4), COOH (5) C₄H₄ClN₃O₂ ~161.55 High polarity, hydrogen-bonding capacity
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid CH₃ (3), Cl (5), COOH (4) C₅H₅ClN₂O₂ 160.56 Lipophilic methyl group, reduced H-bonding
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid CH₃ (1), C₂H₅ (3), Cl (4), COOH (5) C₇H₉ClN₂O₂ 188.61 Increased lipophilicity, steric bulk
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid Cyclopropyl (3), CH₃ (4), COOH (5) C₈H₁₀N₂O₂ 166.18 Rigid cyclopropyl group, moderate polarity

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances water solubility compared to analogs like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, which has higher lipophilicity due to ethyl and methyl substituents .
  • Stability: Chlorine at position 4 stabilizes the ring against electrophilic substitution, while the amino group may increase susceptibility to oxidative degradation compared to methyl or ethyl analogs .

Key Research Findings

  • Reactivity: The amino group in the target compound enables regioselective functionalization (e.g., acylation, sulfonation), unlike halogenated analogs .
  • Biological Activity: Pyrazole carboxylic acids with amino groups (e.g., 5-((2-((6-aminohexyl)amino)-5-chloropyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylic acid) show enhanced kinase inhibition compared to non-amino derivatives .
  • Thermal Stability : Chlorine at position 4 improves thermal stability, as seen in X-ray crystallography studies of related compounds (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) .

Biological Activity

3-amino-4-chloro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Its unique substitution pattern, featuring an amino group at the 3-position, a chloro group at the 4-position, and a carboxylic acid group at the 5-position, influences its biological activity and reactivity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in anticancer therapies.

  • Chemical Formula : C₅H₅ClN₄O₂
  • Molecular Weight : 188.57 g/mol
  • Solubility : Soluble in polar organic solvents (e.g., chloroform, alcohol) but insoluble in water.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and interactions with target proteins, which may lead to inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Inhibition of Bcl-2/Bcl-xL : A study identified compounds with similar structures that effectively inhibited Bcl-2/Bcl-xL proteins, leading to apoptosis in cancer cells. The modifications at the carboxylic acid group were crucial for binding affinity and cellular activity .
  • Cell Line Studies : The compound has shown potential against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with reported IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (µM)
This compoundMCF7Not specifically reported
Other Pyrazole DerivativesSF-26812.50
Other Pyrazole DerivativesNCI-H46042.30

Anti-inflammatory Activity

Pyrazole derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation.

Study on Apoptosis Induction

In a study examining the apoptotic effects of pyrazole derivatives, it was found that compounds structurally related to this compound induced robust cleavage of PARP and caspase-3 in xenograft tumor models, indicating strong apoptosis induction .

Structure-Activity Relationship Analysis

A comprehensive analysis of structure-activity relationships (SAR) highlighted that modifications at the carboxylic acid position significantly influenced binding affinities to target proteins and subsequent biological activity. This underscores the importance of chemical structure in determining pharmacological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-4-chloro-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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